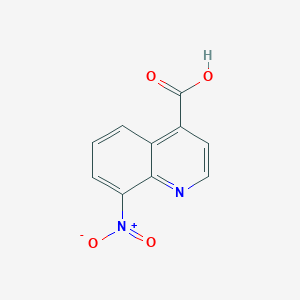

8-Nitroquinoline-4-carboxylic acid

Descripción general

Descripción

8-Nitroquinoline-4-carboxylic acid is a chemical compound that belongs to the class of nitroquinolines, which are known for their diverse biological activities. The nitro group attached to the quinoline ring system can significantly alter the chemical and physical properties of the molecule, making it a valuable compound in various chemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of nitroquinoline derivatives can be complex, involving multiple steps and requiring careful optimization of conditions. For instance, the synthesis of 8-nitroquinoline-2-carboxylic acid, a related compound, was achieved through a series of transformations including nitration, separation of isomeric nitroquinolines, and oxidation steps leading to the final hydrolysis yielding the carboxylic acid in almost quantitative yield . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies could potentially be applied with adjustments to the starting materials and reaction conditions.

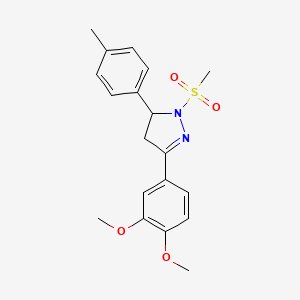

Molecular Structure Analysis

The molecular structure of nitroquinoline derivatives is characterized by the presence of a nitro group and a carboxylic acid group attached to the quinoline ring system. The interaction of these functional groups with other molecules, such as in the formation of proton-transfer compounds with aromatic carboxylic acids, has been studied using infrared spectroscopy and single-crystal X-ray diffraction methods . These interactions often result in the formation of chain polymeric structures due to hydrogen bonding.

Chemical Reactions Analysis

Nitroquinoline derivatives can undergo various chemical reactions, including the conversion of carboxylic acids to carboxamides. This conversion can be mediated by reagents such as niobium pentachloride under mild conditions . Additionally, the photocleavage of N-acyl-8-nitrotetrahydroquinolines has been demonstrated to release free carboxylic acids, indicating the potential of nitroquinoline derivatives as photosensitive protecting groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroquinoline derivatives are influenced by the nitro and carboxylic acid functional groups. These compounds exhibit light sensitivity, as shown by the photocleavage of N-acyl-8-nitrotetrahydroquinolines . Furthermore, the photolabile protecting groups based on 8-nitroquinoline have been synthesized with improved photolysis efficiency, and their mechanisms have been studied using density functional theory calculations . The presence of the nitro group also contributes to the antimycobacterial activities of these compounds, as demonstrated by the in vitro and in vivo efficacy against Mycobacterium tuberculosis .

Aplicaciones Científicas De Investigación

Antibacterial Properties

8-Nitroquinoline derivatives exhibit notable antibacterial activity. A study focused on synthesizing new 8-nitrofluoroquinolone models revealed their effectiveness against gram-positive and gram-negative bacterial strains. Particularly, derivatives like p-toluidine, p-chloroaniline, and aniline showed substantial activity against S. aureus (Al-Hiari et al., 2007).

Synthesis Optimization

An improved synthesis method for 8-nitroquinoline-2-carboxylic acid, which may be applicable to the 4-carboxylic acid variant, has been developed. This method optimizes several transformation steps, resulting in a high yield of the product (Gadomsky & Yakuschenko, 2016).

Crystal Structure Analysis

The proton-transfer compounds of 8-aminoquinoline with nitro-substituted benzoic acids, which include derivatives of 8-nitroquinoline, have been synthesized and characterized. This study provides insights into the crystal structures and hydrogen-bonding interactions of these compounds (Smith et al., 2001).

Photolabile Protecting Groups

8-Nitroquinoline derivatives have been used to develop photolabile protecting groups for carboxylic acids. These groups show potential in applications involving the release of biological messengers upon exposure to light (Fedoryak & Dore, 2002).

Photocleavage Properties

Studies have demonstrated the photocleavage properties of N-acyl-8-nitrotetrahydroquinolines. This feature suggests potential use of 8-nitroquinoline derivatives as photosensitive protecting groups for carboxylic acids (Amit et al., 1976).

Chemical Transformations

Research has shown that 8-nitroquinoline can undergo ring contraction to form oxindoles, demonstrating its versatility in chemical transformations (Nakashima & Suzuki, 1969).

Photolysis Mechanisms

8-Nitroquinoline-based photolabile caging groups have been synthesized with improved photolysis efficiency. These compounds are useful in studying the release mechanisms of caged compounds in biological processes (Sun et al., 2014).

Colorimetric Reagent Applications

5-Hydroxyquinoline-8-carboxylic acid, derived from nitroquinoline, has been used as a colorimetric reagent for the detection of ruthenium, indicating potential analytical applications of 8-nitroquinoline derivatives (Breckenridge & Singer, 1947).

Mecanismo De Acción

Target of Action

Quinoline derivatives, to which 8-nitroquinoline-4-carboxylic acid belongs, are known to have a broad spectrum of bio-responses . They are considered a privileged structure in drug discovery programs due to their various applications in medicinal and industrial chemistry .

Mode of Action

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . This suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways due to their broad spectrum of bio-responses . These include anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .

Result of Action

Quinoline derivatives are known to have a broad spectrum of bio-responses , suggesting that this compound may have similar effects.

Action Environment

It is known that the synthesis of quinoline derivatives can be influenced by various factors, including reaction conditions and the use of catalysts .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

8-nitroquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-10(14)7-4-5-11-9-6(7)2-1-3-8(9)12(15)16/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRCVWMWVBLLBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2558872.png)

![4-Cyano-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B2558878.png)

![2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2558882.png)

![4-Bromothieno[2,3-c]pyridine-2-sulfonyl chloride](/img/structure/B2558885.png)

![3-(hydroxymethyl)-2-phenyl-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2558887.png)

![N-(3-chlorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2558892.png)

![5-{[(2-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2558893.png)